molecular formula C9H14N2O2 B13589849 3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid

3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid

Cat. No.: B13589849
M. Wt: 182.22 g/mol
InChI Key: YYEXOPNYRHVQKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid is a chemical compound with the molecular formula C9H14N2O2 It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid typically involves the reaction of 1,5-dimethyl-1H-pyrazole with a suitable alkylating agent, followed by carboxylation. One common method is as follows:

    Alkylation: 1,5-dimethyl-1H-pyrazole is reacted with an alkyl halide, such as 2-bromo-2-methylpropanoic acid, in the presence of a base like potassium carbonate.

    Carboxylation: The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives of the pyrazole ring.

Scientific Research Applications

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid
  • 1,5-Dimethyl-1H-pyrazol-4-ylboronic acid
  • 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester

Uniqueness

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of a carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid is a pyrazole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article aims to explore the biological activity of this specific compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Structural Characteristics

The molecular formula of this compound is C8H12N2O2C_8H_{12}N_2O_2. The compound features a pyrazole ring substituted with methyl groups and a propanoic acid moiety. Its structural representation is crucial for understanding its interaction with biological targets.

Table 1: Structural Information

PropertyValue
Molecular FormulaC₈H₁₂N₂O₂
SMILESCC1=C(C=NN1C)CCC(=O)O
InChIInChI=1S/C8H12N2O2/c1-6-7(3-4-8(11)12)5-9-10(6)2/h5H,3-4H2,1-2H3,(H,11,12)
InChIKeyOVOBLZVNLBPYGO-UHFFFAOYSA-N

Biological Activities

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. The following sections summarize the findings related to the biological activity of this compound.

Analgesic Properties

Similar to its anti-inflammatory effects, pyrazole derivatives have shown analgesic properties. The analgesic effect is often attributed to their ability to modulate pain pathways in the central nervous system. Research on related compounds indicates that modifications in the pyrazole structure can enhance analgesic efficacy .

Anticancer Potential

Emerging studies suggest that certain pyrazole derivatives may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The interaction of these compounds with various cellular pathways involved in cancer progression is an area of active research. The specific activity of this compound in this context remains to be explored but holds promise based on the general behavior of pyrazole derivatives .

The biological activity of this compound likely involves several mechanisms:

  • Enzyme Inhibition : Similar to other pyrazole derivatives, this compound may inhibit enzymes such as COX or other targets involved in inflammation and pain signaling.
  • Receptor Interaction : The compound may interact with specific receptors in the body that mediate pain and inflammation responses.
  • Cellular Pathway Modulation : It may influence various signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Case Studies and Research Findings

While comprehensive studies specifically focusing on this compound are scarce, related research highlights the potential applications of pyrazole derivatives:

Table 2: Summary of Biological Activities from Related Pyrazole Compounds

Compound NameActivity TypeReference
CelecoxibAnti-inflammatory
PhenylbutazoneAnalgesic
RimonabantAntagonist (CB1 receptor)

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

3-(1,5-dimethylpyrazol-4-yl)-2-methylpropanoic acid

InChI

InChI=1S/C9H14N2O2/c1-6(9(12)13)4-8-5-10-11(3)7(8)2/h5-6H,4H2,1-3H3,(H,12,13)

InChI Key

YYEXOPNYRHVQKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CC(C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.